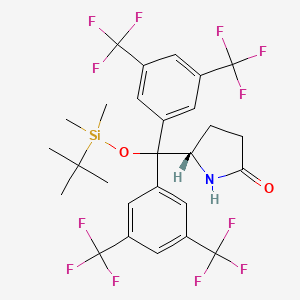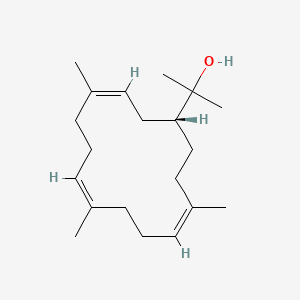
2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol is a complex organic compound characterized by a cyclotetradeca structure with multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol typically involves multiple steps, including the formation of the cyclotetradeca ring and the introduction of the hydroxyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclotetradeca ring through cyclization of linear precursors.
Alkylation: Introduction of methyl groups at specific positions on the ring.
Hydroxylation: Addition of the hydroxyl group to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.
Industry
In industry, it may find applications in the production of specialty chemicals, fragrances, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting membrane properties.
Comparison with Similar Compounds
Similar Compounds
Cyclotetradeca-3,7,11-trien-1-yl derivatives: Compounds with similar ring structures and double bonds.
Trimethylcycloalkanes: Compounds with similar methyl group arrangements.
Uniqueness
The uniqueness of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-[(1R,3Z,7Z,11Z)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H34O/c1-16-8-6-10-17(2)12-14-19(20(4,5)21)15-13-18(3)11-7-9-16/h8,11-12,19,21H,6-7,9-10,13-15H2,1-5H3/b16-8-,17-12-,18-11-/t19-/m0/s1 |
InChI Key |
ZJWQYSDAWSDJRA-SYUODKLASA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@@H](CC/C(=C\CC1)/C)C(C)(C)O)/C |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
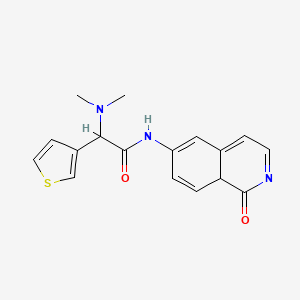
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)
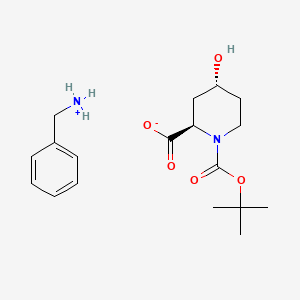
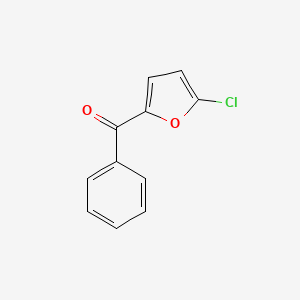
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)
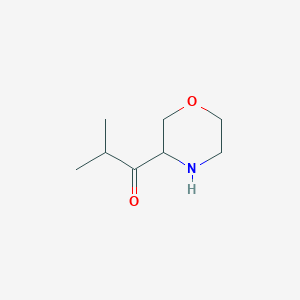

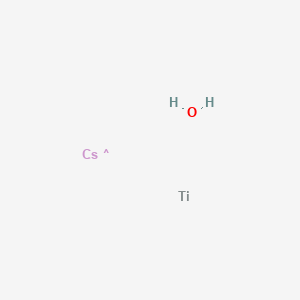


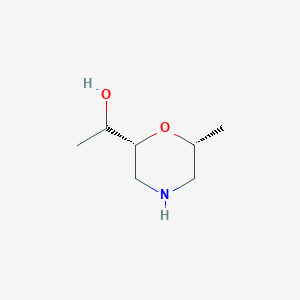
![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
